

# 3-(Hydroxymethyl)cyclobutanol molecular structure

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An In-Depth Technical Guide to the Molecular Structure of **3-(Hydroxymethyl)cyclobutanol**

## Abstract

The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry. Its unique, non-planar geometry and stereochemical richness offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, enabling the design of drug candidates with improved physicochemical properties and novel biological activities. This guide provides an in-depth analysis of the molecular structure of **3-(hydroxymethyl)cyclobutanol**, a key bifunctional building block. We will explore its fundamental properties, delve into the conformational complexities of its puckered four-membered ring, and detail the spectroscopic techniques essential for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the structural and synthetic advantages of this versatile scaffold.

## Introduction: The Strategic Value of the Cyclobutane Scaffold

The incorporation of a cyclobutane ring into pharmacologically active compounds is a strategic decision made to address multiple challenges in drug design.<sup>[1]</sup> Unlike planar aromatic rings, the inherently three-dimensional, puckered structure of cyclobutane allows for precise spatial positioning of substituents, which can enhance binding affinity and selectivity for a biological target.<sup>[1][2]</sup> This rigid carbocycle can act as a conformational restraint, locking a molecule into

a bioactive conformation.[2] Furthermore, cyclobutane derivatives have been successfully employed to improve metabolic stability, reduce planarity, and serve as non-aromatic bioisosteres, replacing larger or more metabolically labile groups.[1][3]

**3-(Hydroxymethyl)cyclobutanol** stands out as a particularly valuable building block. It possesses two primary alcohol functionalities, offering orthogonal handles for synthetic elaboration. The relative stereochemistry of these two groups (cis or trans) provides a foundational element of stereochemical diversity, making it a versatile starting point for the synthesis of complex molecules, including potent enzyme inhibitors and novel therapeutic agents.[4][5]

## Section 1: Core Molecular Properties

**3-(Hydroxymethyl)cyclobutanol** is a colorless liquid at room temperature. Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

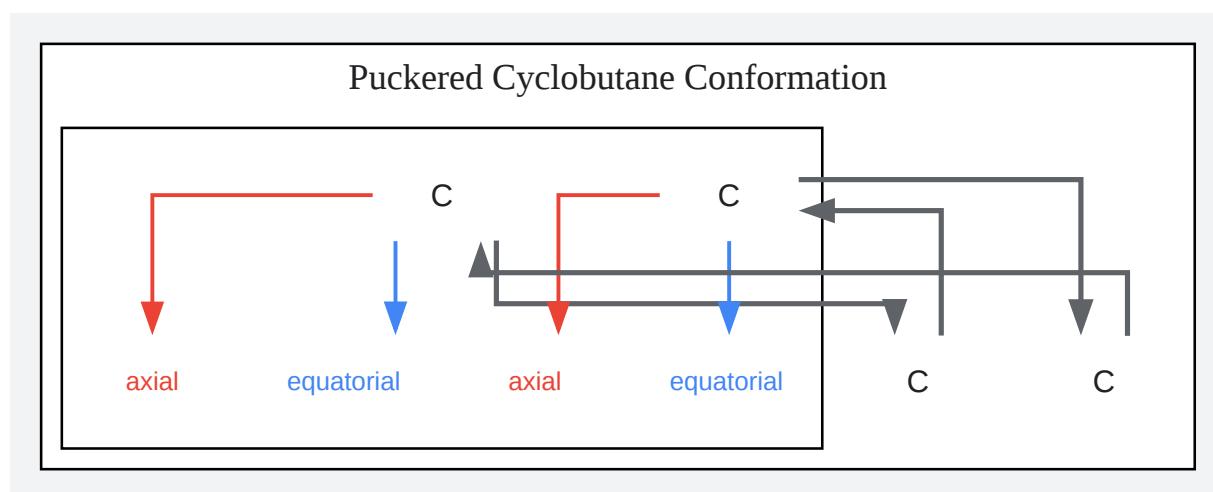
Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[6]
Molecular Weight	102.13 g/mol	[6]
IUPAC Name	3-(hydroxymethyl)cyclobutan-1-ol	[6]
CAS Number	1245647-03-3 (unspecified stereo)	
112623-19-5 (cis isomer)	[6]	
112623-30-0 (trans isomer)	[5][6]	
Appearance	Liquid	
InChIKey	PJMLHATZVMHVHC-UHFFFAOYSA-N	[6]

## Section 2: The Conformational Landscape

A defining feature of the cyclobutane ring is its deviation from planarity. This structural characteristic is not a trivial detail; it is the very source of its utility in creating three-dimensional molecular architectures.

## Ring Puckering: An Escape from Torsional Strain

A hypothetical planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.<sup>[7]</sup> To alleviate this strain, the ring "puckers" into a bent, butterfly-like conformation.<sup>[7]</sup> This puckering creates two distinct substituent positions on each carbon: axial (a), which are roughly perpendicular to the average plane of the ring, and equatorial (e), which are roughly within the average plane. This phenomenon is analogous to the chair conformation of cyclohexane. The equilibrium geometry is a delicate balance between the reduction of torsional strain and a slight increase in angle strain as the C-C-C bond angles compress from 90° to about 88°.<sup>[7]</sup>



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Caption: Puckered conformation of a cyclobutane ring showing axial and equatorial positions.

## Diastereomers: cis and trans

The 1,3-disubstitution pattern of **3-(hydroxymethyl)cyclobutanol** gives rise to two diastereomers:

- **cis**-isomer: The hydroxyl and hydroxymethyl groups are on the same face of the ring. In the most stable puckered conformation, this forces one substituent into an axial position and the

other into an equatorial position.

- trans-isomer: The two groups are on opposite faces of the ring. This allows for a more stable conformation where both bulky substituents can occupy equatorial positions, minimizing steric strain.

The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial relationship between the two functional groups dictates how the molecule can interact with a target protein.

## Conformational Equilibria

Detailed spectroscopic and computational studies on cyclobutanol itself have shown that it exists as a mixture of conformers.<sup>[8]</sup> The most stable form has the hydroxyl group in an equatorial position (Eq), with further differentiation based on the rotation around the C-O bond. <sup>[8]</sup> For **3-(hydroxymethyl)cyclobutanol**, a similar equilibrium is expected. The trans isomer is anticipated to be thermodynamically more stable than the cis isomer due to the energetic penalty of placing a substituent in the more sterically hindered axial position.

## Section 3: Spectroscopic and Analytical Characterization

Confirming the structure, stereochemistry, and purity of **3-(hydroxymethyl)cyclobutanol** requires a multi-pronged analytical approach. As a senior scientist, the choice of technique is driven by the specific question being asked, from routine identity confirmation to in-depth conformational analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For **3-(hydroxymethyl)cyclobutanol**, one would expect complex multiplets for the ring protons due to spin-spin coupling. The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C-H\_OH) would be downfield (typically 3.5-4.5 ppm). The coupling constants (J-values) between adjacent

ring protons can provide valuable, albeit complex, information about the ring's puckering and the relative stereochemistry (cis vs. trans).

- **<sup>13</sup>C NMR Spectroscopy:** The carbon NMR spectrum reveals the number of unique carbon environments. For the trans isomer (with a C<sub>2</sub> axis of symmetry), one would expect to see three distinct signals: one for the two equivalent carbons bearing the substituents, one for the other two equivalent ring carbons, and one for the hydroxymethyl carbon. The cis isomer, being less symmetric, would display five unique carbon signals.
- **Sample Preparation:** Accurately weigh ~5-10 mg of **3-(hydroxymethyl)cyclobutanol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical; for example, D<sub>2</sub>O will cause the hydroxyl protons to exchange, simplifying the spectrum by removing their signals and associated couplings.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration ( $\delta$  = 0.00 ppm).
- **Instrument Setup:** Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
- **Data Acquisition:** A standard one-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans to ensure a good signal-to-noise ratio.
- **Data Processing:** Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative ratios of protons.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a powerful tool for identity confirmation.

- **Expected Fragmentation:** Due to the inherent strain in the four-membered ring, the molecular ion peak (M<sup>+</sup>) in electron ionization (EI) mass spectra of cyclobutane derivatives may be

weak or entirely absent.<sup>[9]</sup> Common fragmentation pathways for **3-(hydroxymethyl)cyclobutanol** would include:

- Loss of a water molecule (M - 18)
- Loss of the hydroxymethyl radical (M - 31)
- Ring cleavage reactions, leading to characteristic ethene or propene fragment losses.
- Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile, thermally stable compounds like **3-(hydroxymethyl)cyclobutanol**. It provides both retention time (a measure of purity) and a mass spectrum for identification.
- Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions: Inject 1  $\mu$ L of the solution into a GC equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (~50 °C) and ramps up to a higher temperature (~250 °C) to ensure separation from any impurities.
- MS Conditions: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from m/z 30 to 200.
- Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the corresponding mass spectrum, looking for the expected molecular ion (if present) and key fragment ions. Compare the obtained spectrum to a library database for confirmation.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Key Vibrational Bands: The IR spectrum of **3-(hydroxymethyl)cyclobutanol** will be dominated by:
  - A strong, broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  due to the O-H stretching of the alcohol groups.

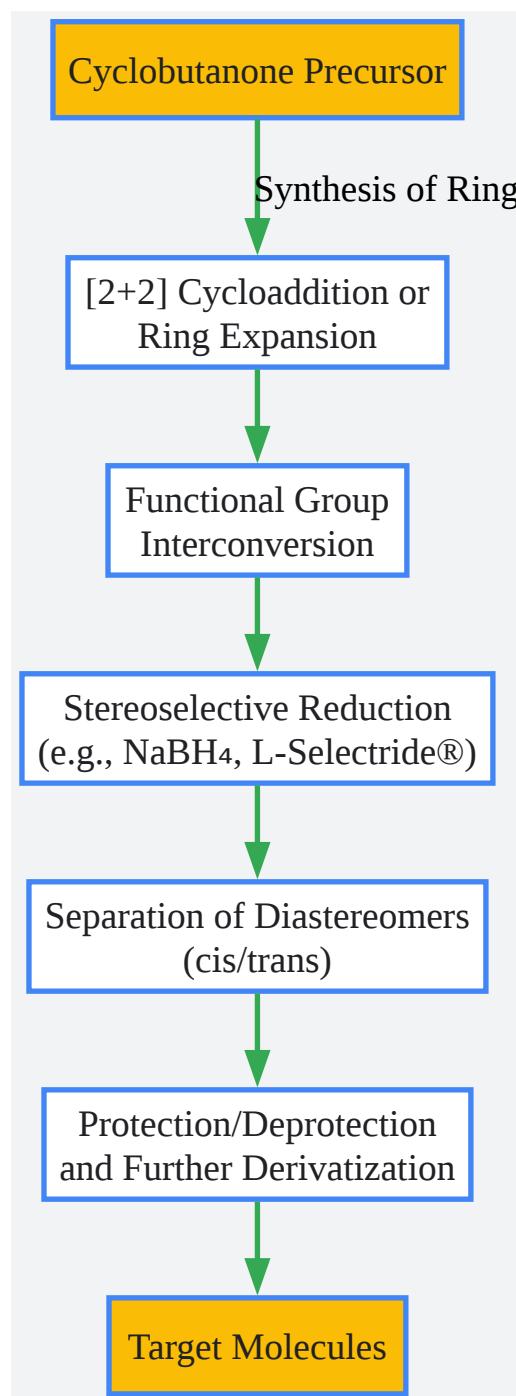
- Strong C-H stretching absorptions just below  $3000\text{ cm}^{-1}$ .
- A distinct C-O stretching band in the  $1000\text{-}1200\text{ cm}^{-1}$  region.
- The "fingerprint" region below  $1500\text{ cm}^{-1}$  will contain complex absorptions corresponding to C-C stretching and various bending vibrations of the ring structure.

Variable-temperature IR spectroscopy can be a sophisticated method to study the equilibrium between different ring conformers, as the relative intensities of certain peaks can change with temperature.<sup>[8]</sup>

## Section 4: Synthetic Considerations

The synthesis of **3-(hydroxymethyl)cyclobutanol** and its derivatives is a key aspect for its application in drug discovery. While a full synthetic treatise is beyond the scope of this guide, understanding the general approach provides context for its use as a building block.

A common strategy involves the use of a cyclobutanone precursor. Stereocontrolled reduction of the ketone and subsequent functional group manipulations can lead to the desired cis or trans diol. For instance, the synthesis of nucleoside analogues has been achieved by coupling a protected trans-3-(benzyloxymethyl)cyclobutanol with a purine base under Mitsunobu conditions, followed by deprotection.<sup>[10]</sup> This highlights the synthetic accessibility and modular nature of this scaffold.



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Caption: A generalized workflow for the synthesis and elaboration of cyclobutane building blocks.

## Conclusion

**3-(Hydroxymethyl)cyclobutanol** is more than just a simple diol; it is a sophisticated molecular scaffold whose value is rooted in the conformational properties of its strained, four-membered ring. The puckered geometry, the existence of distinct axial and equatorial positions, and the resulting cis/trans diastereomerism provide a rich platform for the design of three-dimensional molecules. A thorough understanding of its structure, analyzed through a combination of NMR, MS, and IR spectroscopy, is paramount for any scientist aiming to incorporate this building block into a drug discovery program. By leveraging the unique structural features of **3-(hydroxymethyl)cyclobutanol**, researchers can continue to develop novel therapeutic agents with enhanced potency, selectivity, and drug-like properties.

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